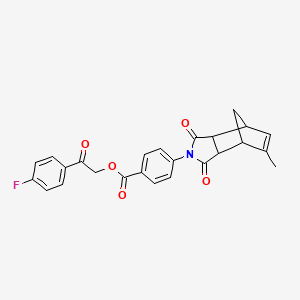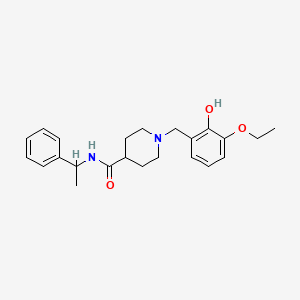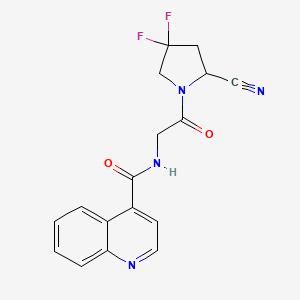![molecular formula C17H13NO B12460727 4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol](/img/structure/B12460727.png)
4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized by the condensation of naphthaldehyde and 4-aminophenol, resulting in a structure that combines the aromatic naphthalene ring with a phenolic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL typically involves the following steps:
-
Condensation Reaction: : The primary method for synthesizing this compound is through a condensation reaction between naphthaldehyde and 4-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization.
-
Reaction Conditions: : The reaction is typically performed at elevated temperatures (around 70-80°C) to ensure complete condensation. The use of a catalyst, such as acetic acid, can enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The phenolic group in 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL has several applications in scientific research:
-
Medicinal Chemistry: : The compound has been studied for its potential antimicrobial and antidiabetic activities. It shows broad-spectrum activity against various bacterial strains and significant inhibition of enzymes like amylase and glucosidase .
-
Materials Science: : Due to its aromatic structure, the compound can be used in the synthesis of polymers and materials with specific electronic properties. It can also serve as a building block for more complex organic molecules.
-
Biological Studies: : The interaction of this compound with DNA has been investigated, revealing its potential as a DNA-binding agent. This property is useful in the development of new therapeutic agents and diagnostic tools .
Mecanismo De Acción
The mechanism of action of 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL involves its interaction with biological molecules:
-
Enzyme Inhibition: : The compound inhibits enzymes such as amylase and glucosidase by binding to their active sites, thereby preventing substrate access and subsequent catalysis .
-
DNA Binding: : The compound can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in the development of anticancer agents .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-(DIMETHYLAMINO)BENZYLIDENE)AMINO]PHENOL
- 4-[(3-NITROBENZYLIDENE)AMINO]PHENOL
- 4-[(THIOPHEN-2-YLMETHYLENE)AMINO]PHENOL
- 4-[(E)-3-PHENYLALLYLIDENE)AMINO]PHENOL
Uniqueness
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C17H13NO |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-(naphthalen-1-ylmethylideneamino)phenol |
InChI |
InChI=1S/C17H13NO/c19-16-10-8-15(9-11-16)18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,19H |
Clave InChI |
CZTLTCCMXCBZDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12460653.png)
![4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B12460666.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12460678.png)
![4-{[6-(4-Methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B12460681.png)
![2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methylindol-3-YL)-N,N-dimethyl-2-oxoacetamide](/img/structure/B12460698.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460699.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide](/img/structure/B12460700.png)

![3-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12460709.png)


